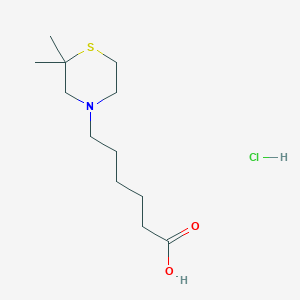
Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate, also known as MFTC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Materials Science and Chemical Engineering
Thiophene derivatives, including those related to the specified compound, have significant applications in materials science. For instance, they are used in the synthesis of electroactive polymers for electrochemical capacitor applications. These polymers demonstrate potential in energy storage technologies due to their high energy and power densities, along with long-term stability (Ferraris et al., 1998). Additionally, thiophene compounds are utilized in the recovery of acetic acid from waste solutions in pharmaceutical and herbicide production processes, showcasing their role in enhancing sustainability and efficiency in chemical engineering (Wang Tian-gui, 2006).
Pharmaceutical Research
Thiophene derivatives are extensively explored for their pharmaceutical applications. They have been studied for their potential in inhibiting calcium-activated chloride channels, with implications for treating disorders related to epithelial fluid and mucus secretion, hypertension, asthma, and cancer (Truong et al., 2017). Moreover, these compounds have shown promise as antimicrobial agents, offering new avenues for addressing drug resistance (Mabkhot et al., 2015).
Molecular Docking and Structural Studies
Research on thiophene derivatives extends into molecular docking and structural analysis, crucial for drug development. Studies have utilized crystal structure analysis and molecular docking to explore the interactions of thiophene compounds with biological targets, aiding in the design of new drugs with enhanced efficacy and specificity (Ivachtchenko et al., 2019). This includes efforts to develop inhibitors against diseases like hepatitis B, demonstrating the compound's potential in antiviral therapy.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .
Mode of Action
The thiophene moiety in the compound is a common structural motif in many biologically active compounds, suggesting potential interactions with biological targets .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
The presence of the thiophene moiety suggests potential biological activity, given the known effects of other thiophene derivatives .
Propiedades
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENNILZSQSXJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Chloroacetyl)amino]ethyl]-2-phenoxyacetamide](/img/structure/B2454069.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/no-structure.png)
![Methyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B2454071.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454073.png)


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2454077.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B2454079.png)

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)

